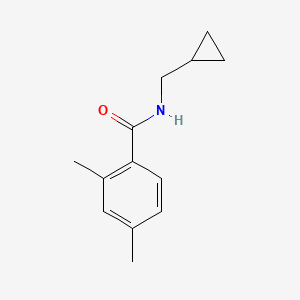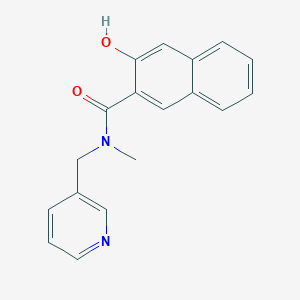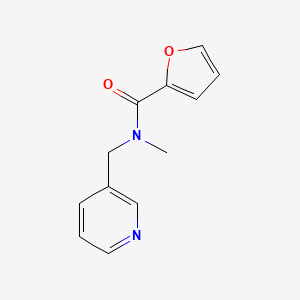![molecular formula C18H20N2O2 B7511096 [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7511096.png)
[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone, commonly known as MPMP, is a synthetic compound that belongs to the class of designer drugs. MPMP has been found to have psychoactive effects and is known to act as a potent dopamine reuptake inhibitor.
Mecanismo De Acción
MPMP acts as a potent dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine in the brain. This leads to an increase in the concentration of dopamine in the synaptic cleft, which in turn leads to increased activation of dopamine receptors. Dopamine is a neurotransmitter that is involved in several important functions, including reward, motivation, and movement control.
Biochemical and Physiological Effects
The increased activation of dopamine receptors caused by MPMP leads to several biochemical and physiological effects. These include increased locomotor activity, increased heart rate and blood pressure, and increased body temperature. MPMP has also been found to increase the release of other neurotransmitters, including serotonin and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPMP in lab experiments is its potent dopamine reuptake inhibition, which makes it a useful tool for studying the effects of dopamine on behavior. However, one limitation of using MPMP is its psychoactive effects, which can make it difficult to interpret the results of behavioral experiments.
Direcciones Futuras
There are several future directions for research on MPMP. One area of research could be to investigate the effects of MPMP on other neurotransmitter systems, such as the glutamate system. Another area of research could be to investigate the long-term effects of MPMP on the brain and behavior. Additionally, research could be done to develop new compounds based on the structure of MPMP that have improved pharmacological properties and fewer side effects.
Métodos De Síntesis
The synthesis of MPMP is a complex process that involves several steps. The initial step involves the preparation of 3-methoxybenzaldehyde, which is then reacted with pyrrolidine to form 2-(3-methoxyphenyl)pyrrolidine. In the second step, 6-methylpyridin-3-ylmagnesium bromide is prepared and then reacted with the previous intermediate to form MPMP.
Aplicaciones Científicas De Investigación
MPMP has been used in scientific research to study its effects on the central nervous system. It has been found to have psychoactive effects and to act as a potent dopamine reuptake inhibitor. MPMP has been used in studies to investigate the effects of dopamine on behavior and to study the neurochemical mechanisms underlying addiction.
Propiedades
IUPAC Name |
[2-(3-methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-8-9-15(12-19-13)18(21)20-10-4-7-17(20)14-5-3-6-16(11-14)22-2/h3,5-6,8-9,11-12,17H,4,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXADTPSEVGXQEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC2C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B7511017.png)

![1-[3-(Azepane-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511043.png)



![N-[1-(3-chlorophenyl)propyl]methanesulfonamide](/img/structure/B7511066.png)

![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511078.png)
![[2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone](/img/structure/B7511080.png)

![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7511087.png)

![N-(cyclopropylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7511106.png)